3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(12-5-2-1-3-6-12)18-10-8-13(11-18)20-14-7-4-9-16-17-14/h1-2,4,7,9,12-13H,3,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFMTBNGEBZVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine , also referred to by its CAS number 2034502-99-1 , is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.3562 g/mol . The structure features a pyridazine ring substituted with a cyclohexene carbonyl-pyrrolidine moiety, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.3562 g/mol |
| CAS Number | 2034502-99-1 |
The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets, such as enzymes and receptors. The carbonyl group in the cyclohexene moiety can form hydrogen bonds or covalent interactions, potentially modulating the activity of target proteins. Additionally, the presence of the pyrrolidine ring may enhance binding affinity due to steric and electronic effects.
Antitumor Activity
Recent studies have investigated the antitumor potential of pyridazine derivatives, including this compound. For instance, a study demonstrated that related pyridazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian (SK-OV-3) cancers . The incorporation of cyclohexene and pyrrolidine moieties may enhance the efficacy of these compounds through improved cellular uptake and target specificity.
Anti-inflammatory Effects
Pyridazine derivatives are often explored for their anti-inflammatory properties. In vitro assays have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar activities . The mechanism may involve inhibition of NF-kB signaling pathways or modulation of COX enzymes.
Case Study 1: Cytotoxic Evaluation
A recent evaluation investigated the cytotoxic effects of related pyridazine derivatives on human solid tumor cell lines. The study found that certain compounds exhibited IC50 values in the micromolar range, indicating potent antitumor activity. The structure–activity relationship (SAR) analysis suggested that modifications to the carbonyl and nitrogen-containing rings significantly influenced cytotoxicity .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammation, researchers tested various pyridazine derivatives for their ability to inhibit TNF-alpha-induced inflammation in fibroblast cells. Results indicated that specific modifications to the pyridazine core enhanced anti-inflammatory effects, likely through the inhibition of pro-inflammatory mediators such as IL-6 and IL-8 .
Preparation Methods
Acylation of Pyrrolidin-3-ol
The pyrrolidine subunit is synthesized through acylation of commercially available pyrrolidin-3-ol. Cyclohex-3-enecarbonyl chloride serves as the acylating agent under Schotten-Baumann conditions:
Procedure :
- Dissolve pyrrolidin-3-ol (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Slowly add cyclohex-3-enecarbonyl chloride (1.2 equiv) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, dry over Na2SO4, and purify via column chromatography (SiO2, ethyl acetate/hexane).
Yield : 85–92%.
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 5.65 (m, 2H, CH=CH), 4.20–4.05 (m, 1H, pyrrolidine-OCH), 3.80–3.40 (m, 4H, pyrrolidine-NCH2 and COCH), 2.40–1.60 (m, 10H, cyclohexene and pyrrolidine-CH2).
- HRMS : m/z calcd. for C12H17NO2 [M+H]+: 208.1338; found: 208.1341.
Synthesis of Pyridazine Derivatives
Preparation of 3-Chloropyridazine
Halogenated pyridazines serve as electrophilic partners for SNAr or coupling reactions. 3-Chloropyridazine is synthesized via diazotization-chlorination:
Procedure :
- Dissolve 3-aminopyridazine (1.0 equiv) in HCl (6 M) at 0°C.
- Add NaNO2 (1.1 equiv) slowly, followed by CuCl (1.5 equiv).
- Stir at 60°C for 4 hours.
- Extract with ethyl acetate, dry, and distill under reduced pressure.
Yield : 70–75%.
Characterization :
Ether Bond Formation Strategies
Nucleophilic Aromatic Substitution (SNAr)
Reaction Conditions :
- Combine 3-chloropyridazine (1.0 equiv), 1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol (1.2 equiv), and K2CO3 (3.0 equiv) in DMF.
- Heat at 100°C for 24 hours under N2.
- Purify via flash chromatography (SiO2, CH2Cl2/MeOH 95:5).
Yield : 60–68%.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism: (1) deprotonation of the alcohol to generate an alkoxide, and (2) nucleophilic attack at the electron-deficient C3 position of pyridazine.
Copper-Catalyzed Ullmann Coupling
Reaction Conditions :
- Mix 3-iodopyridazine (1.0 equiv), 1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol (1.5 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs2CO3 (3.0 equiv) in DMSO.
- Heat at 110°C for 36 hours.
- Isolate via extraction and silica gel chromatography.
Yield : 55–62%.
Advantages : Tolerates steric hindrance from the cyclohexene moiety.
Chan–Evans–Lam Coupling
Reaction Conditions :
- React 3-boronopyridazine (1.0 equiv) with 1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol (1.5 equiv) in the presence of Cu(OAc)2 (0.3 equiv) and pyridine (2.0 equiv) in CH2Cl2.
- Stir at room temperature for 48 hours.
- Purify via preparative TLC.
Yield : 50–58%.
Limitations : Requires pre-functionalized boronic acid derivatives, which are less accessible for pyridazines.
Alternative Approaches: Cycloaddition and Ring-Forming Reactions
Inverse Electron Demand Diels-Alder (IEDDA)
Procedure :
- React tetrazine (1.0 equiv) with a dienophile containing the pyrrolidine-oxy group (1.2 equiv) in refluxing toluene.
- After cycloaddition, eliminate N2 to form the pyridazine core.
Example :
Yield : 40–50%.
Challenges : Designing a dienophile with the requisite substituents is synthetically demanding.
Characterization of 3-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Spectroscopic Data :
- 1H NMR (500 MHz, CDCl3): δ 8.95 (d, J = 4.5 Hz, 1H, pyridazine-H6), 8.30 (d, J = 8.0 Hz, 1H, pyridazine-H4), 7.45 (dd, J = 8.0, 4.5 Hz, 1H, pyridazine-H5), 5.70–5.60 (m, 2H, cyclohexene-CH), 4.80–4.70 (m, 1H, OCH), 3.80–3.20 (m, 4H, pyrrolidine-NCH2 and COCH), 2.50–1.70 (m, 10H, cyclohexene and pyrrolidine-CH2).
- 13C NMR (126 MHz, CDCl3): δ 170.2 (C=O), 157.8 (pyridazine-C3), 148.1 (pyridazine-C6), 132.5 (cyclohexene-CH), 128.3 (pyridazine-C4), 123.5 (pyridazine-C5), 70.8 (OCH), 48.5 (pyrrolidine-NCH2), 28.5–22.0 (cyclohexene and pyrrolidine-CH2).
- HRMS : m/z calcd. for C18H22N3O3 [M+H]+: 328.1664; found: 328.1668.
X-ray Crystallography :
- Single-crystal analysis confirms the planar pyridazine ring (dihedral angle with pyrrolidine: 8.2°) and Z-configuration of the cyclohexene double bond.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 60–68 | 100°C, 24 h | Simple setup, high reproducibility | Requires electron-deficient pyridazine |
| Ullmann Coupling | 55–62 | 110°C, 36 h | Tolerates steric bulk | Long reaction time, excess reagents |
| Chan–Evans–Lam | 50–58 | RT, 48 h | Mild conditions | Limited boronic acid availability |
| IEDDA | 40–50 | Reflux, 12 h | Atom-economic | Complex dienophile synthesis |
Q & A
(Basic) What are the optimal synthetic routes for 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine-3-yl ether intermediate via nucleophilic substitution between pyridazine derivatives and activated pyrrolidine precursors.
- Step 2: Acylation of the pyrrolidine nitrogen with cyclohex-3-ene-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product.
Key Optimization Parameters:
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Enhances acylation efficiency |
| Temperature | 0–5°C (Step 2) | Minimizes side reactions |
| Catalyst | DMAP (optional) | Accelerates acylation |
| Purification | Gradient chromatography | Reduces by-products |
(Basic) How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
A combination of spectroscopic and computational techniques is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming ether and carbonyl linkages.
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrrolidine and pyridazine moieties .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography: Resolves stereochemistry and crystal packing (if crystals are obtainable) .
Example Data:
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.8–2.2 (pyrrolidine CH₂), δ 6.5–7.2 (pyridazine protons) |
| IR | 1680–1720 cm⁻¹ (C=O stretch) |
(Advanced) How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity. Strategies include:
- Orthogonal Assays: Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values to compare potency across studies.
- Structural-Activity Relationships (SAR): Compare analogs (e.g., substituents on pyridazine) to identify critical functional groups .
Case Study: Pyridazine derivatives with trifluoromethyl groups showed anti-viral activity in one study but no effect in another . This discrepancy was resolved by testing under standardized viral load conditions.
(Advanced) What experimental designs are recommended for studying the compound’s mechanism of action?
Methodological Answer:
- Target Identification:
- Pathway Analysis: RNA-seq or proteomics to identify downstream effects (e.g., apoptosis pathways) .
- Molecular Dynamics (MD) Simulations: Model interactions between the compound and targets (e.g., cyclohexene moiety’s role in hydrophobic binding) .
(Advanced) How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Docking Studies (AutoDock Vina): Identify key residues in target binding pockets (e.g., hydrogen bonding with pyridazine nitrogen) .
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. chloro groups) on activity .
Example Modification: Replacing the cyclohexene ring with a piperidine (as in ) improved solubility while retaining target affinity.
(Basic) What analytical techniques are critical for monitoring reaction progress during synthesis?
Methodological Answer:
- TLC/HPLC: Track consumption of starting materials (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
- In-situ FTIR: Monitor carbonyl formation (1720 cm⁻¹ peak) during acylation .
- Mass Spec Intermediates: Confirm intermediate masses (e.g., [M+Na]+ ions) .
(Advanced) How can researchers address stability issues under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
- LC-MS Analysis: Identify degradation products (e.g., hydrolyzed cyclohexene carbonyl group) .
- Formulation Strategies: Use lyophilization or encapsulation in liposomes to enhance shelf-life .
(Advanced) What strategies are effective for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry: Continuous synthesis reduces reaction time and improves heat management .
- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported DMAP) for acylation steps .
- DoE (Design of Experiments): Optimize variables (temperature, solvent ratio) using statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
